molecular formula C9H17NO2 B1465194 Ethyl 2-(1-aminocyclopentyl)acetate CAS No. 112823-05-9

Ethyl 2-(1-aminocyclopentyl)acetate

Cat. No. B1465194
CAS RN: 112823-05-9
M. Wt: 171.24 g/mol
InChI Key: FQYGSNXTOJSDAQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-aminocyclopentyl)acetate is a chemical compound used for pharmaceutical testing . It is sold by various chemical suppliers .


Molecular Structure Analysis

The molecular weight of Ethyl 2-(1-aminocyclopentyl)acetate is 171.24 . Its IUPAC name is ethyl (1-aminocyclopentyl)acetate and its InChI code is 1S/C9H17NO2/c1-2-12-8(11)7-9(10)5-3-4-6-9/h2-7,10H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(1-aminocyclopentyl)acetate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the sources I found.

Scientific Research Applications

Novel Compound Synthesis

Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized through a Ugi four-component reaction, showcasing a method for creating glycine ester derivatives with potential applications in material science and chemical synthesis (S. D. Ganesh et al., 2017).

Microbial Production of Ethyl Acetate

The production of ethyl acetate through microbial conversion offers a sustainable alternative to traditional methods reliant on fossil fuels. This approach utilizes biomass-derived sugars and metabolic engineering in yeasts to improve ethyl acetate yields, demonstrating the potential for biotechnological applications in producing solvents and esters (Shangjie Zhang et al., 2020). Genetic engineering of Escherichia coli with the Eat1 enzyme from yeast species has shown promising results in enhancing ethyl acetate production, highlighting the role of biocatalysis in developing renewable chemical processes (Aleksander J. Kruis et al., 2020).

Enzyme Discovery for Ethyl Acetate Synthesis

The discovery of a novel enzyme, Eat1, from Wickerhamomyces anomalus has been crucial in understanding the biochemical pathways for ethyl acetate production in yeasts. This enzyme is part of a new alcohol acetyltransferase family, offering insights into the molecular basis of ester formation and its applications in metabolic engineering and the brewing industry (Aleksander J. Kruis et al., 2017).

Safety and Hazards

Ethyl 2-(1-aminocyclopentyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness .

Future Directions

While specific future directions for Ethyl 2-(1-aminocyclopentyl)acetate are not available, there is ongoing research on related compounds. For example, the mitochondrial Eat1 enzyme has been engineered for enhanced ethyl acetate production in Escherichia coli .

properties

IUPAC Name

ethyl 2-(1-aminocyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-8(11)7-9(10)5-3-4-6-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYGSNXTOJSDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-aminocyclopentyl)acetate

CAS RN

112823-05-9
Record name ethyl 2-(1-aminocyclopentyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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